2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride
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Description
“2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]pyridine dihydrochloride” is a chemical compound that contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The compound also contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom . The pyrazole ring is substituted with two methyl groups and is connected to the pyridine ring through a methylene bridge .
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its name. It contains a pyrazole ring and a pyridine ring, both of which are aromatic heterocycles . The pyrazole ring is substituted with two methyl groups at the 3 and 5 positions . The pyrazole and pyridine rings are connected through a methylene bridge .Scientific Research Applications
Corrosion Inhibition : Pyridine-pyrazole compounds, including derivatives similar to the specified compound, have been found to be effective in inhibiting steel corrosion in hydrochloric acid solutions. For instance, 2-(3-methyl-1H-pyrazol-5-yl) pyridine showed significant inhibition efficiency, acting primarily as a cathodic inhibitor (Bouklah et al., 2005).
Photochemical Properties : Studies on pyridine derivatives have revealed that compounds like 2-(1H-pyrazol-5-yl)pyridine can undergo various types of photoreactions, including excited-state intramolecular and intermolecular proton transfers. This class of compounds exhibits unique dual luminescence and is of interest for various photophysical applications (Vetokhina et al., 2012).
Catalysis in Ethylene Oligomerization : Unsymmetrical pyrazolylmethylpyridine metal complexes, closely related to the queried compound, have shown potential as catalysts in ethylene oligomerization reactions. These reactions can produce different types of oligomers depending on the solvent and co-catalyst used, indicating a versatile application in polymer chemistry (Nyamato et al., 2014).
Luminescent Lanthanide Compounds : Derivatives of pyrazolylpyridines have been used to create luminescent lanthanide compounds, which are useful for biological sensing and other applications. These compounds exhibit unique thermal and photochemical properties (Halcrow, 2005).
Optical and Junction Characteristics : Pyridine derivatives have been studied for their optical and diode characteristics. For instance, certain pyrazolo pyridine derivatives have shown potential applications in photonic devices due to their specific optical energy gaps and response to light, making them candidates for use in photosensors (Zedan et al., 2020).
properties
IUPAC Name |
2-chloro-5-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.2ClH/c1-8-5-9(2)15(14-8)7-10-3-4-11(12)13-6-10;;/h3-6H,7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQTWDJVRPGUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CN=C(C=C2)Cl)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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